A Comprehensive Technical Guide to 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde as a Key Pharmaceutical Intermediate
A Comprehensive Technical Guide to 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde as a Key Pharmaceutical Intermediate
Introduction
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique trifunctional structure—featuring an aldehyde, a hydroxyl group, and an isopropoxy ether on a benzene ring—renders it a highly versatile intermediate. This guide provides an in-depth exploration of its properties, synthesis, and primary applications, with a particular focus on its role in the pharmaceutical industry.
While it finds use in the fragrance and specialty polymer sectors, its principal value lies in its application as a key starting material for Active Pharmaceutical Ingredients (APIs), particularly those targeting cardiovascular conditions.[1] This document will serve as a technical resource for researchers and drug development professionals, offering detailed methodologies and the scientific rationale behind its effective utilization.
Physicochemical Properties and Characterization
A thorough understanding of the compound's physical and chemical properties is fundamental to its application in controlled synthetic processes.
Chemical Structure and Properties
The molecule's structure combines the reactivity of an aromatic aldehyde with a sterically influential isopropoxy group and a reactive hydroxymethyl (benzyl alcohol) moiety. These features dictate its solubility, reactivity, and suitability for various chemical transformations.
| Property | Value | Source |
| CAS Number | 959237-03-7 | [2] |
| Molecular Formula | C11H14O3 | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Solid | [2] |
| LogP | 1.58 | [2] |
| Rotatable Bonds | 4 | [2] |
Spectroscopic Data
-
¹H NMR: Distinct signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (in the ~6.9-7.8 ppm range), the isopropoxy methine and methyl protons, and the benzylic CH₂ protons.
-
¹³C NMR: Resonances corresponding to the aldehyde carbonyl carbon (~190-192 ppm), aromatic carbons, and aliphatic carbons of the isopropoxy and hydroxymethyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch (hydroxyl group, ~3400 cm⁻¹), C-H stretch (aldehyde, ~2720 and 2820 cm⁻¹), C=O stretch (aldehyde, ~1680 cm⁻¹), and C-O stretches (ether, ~1250 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak (M+) corresponding to its molecular weight, along with predictable fragmentation patterns.
Synthesis and Manufacturing
The preparation of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and logical synthetic approach starts from a more readily available precursor, 4-hydroxybenzaldehyde.
Common Synthetic Route
A prevalent strategy involves two key transformations:
-
Williamson Ether Synthesis: Introduction of the isopropoxy group onto the phenol.
-
Hydroxymethylation: Addition of the hydroxymethyl group to the aromatic ring.
The order of these steps is critical. Performing the etherification first protects the hydroxyl group and directs the subsequent hydroxymethylation.
Detailed Laboratory-Scale Synthesis Protocol
Step 1: Synthesis of 4-Isopropoxybenzaldehyde
This step is a classic Williamson ether synthesis. 4-hydroxybenzaldehyde is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.
-
Rationale: Anhydrous potassium carbonate is an effective and easily handled base for this transformation. Potassium iodide is used as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive 2-iodopropane. 2-butanone (MEK) is a suitable polar aprotic solvent.[3]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and potassium iodide (0.1 eq).
-
Add 2-butanone as the solvent.
-
Add 2-iodopropane (1.1 eq) to the mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography to yield 4-isopropoxybenzaldehyde.[3]
-
Step 2: Hydroxymethylation of 4-Isopropoxybenzaldehyde
This step introduces the hydroxymethyl group at the 3-position. This is typically achieved via a formylation reaction followed by reduction, or direct hydroxymethylation. A common method is the reaction with formaldehyde in the presence of a base.
-
Rationale: The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the aldehyde, the incoming electrophile (from formaldehyde) is directed to the ortho position (C3).
-
Protocol:
-
Dissolve 4-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Add a base, for example, sodium hydroxide, to the solution.
-
Add an aqueous solution of formaldehyde (e.g., formalin, ~1.2 eq) dropwise while maintaining the temperature.
-
Stir the reaction at a controlled temperature until TLC indicates the consumption of the starting material.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure 3-(hydroxymethyl)-4-isopropoxybenzaldehyde.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde.
Application in Pharmaceutical Synthesis: The Case of Ivabradine
The primary pharmaceutical application of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is as a key intermediate in the synthesis of Ivabradine .[4] Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.
The synthesis of Ivabradine involves several steps, where the benzaldehyde intermediate is transformed and eventually coupled with another complex amine fragment. A crucial step involves the conversion of the aldehyde and hydroxymethyl groups into a bicyclic ether system.
Reaction Pathway to Ivabradine Precursor
The initial steps in utilizing 3-(hydroxymethyl)-4-isopropoxybenzaldehyde involve converting its functional groups to those needed for the final Ivabradine structure. This typically involves:
-
Chlorination: The hydroxymethyl group is converted to a chloromethyl group, often using thionyl chloride (SOCl₂) or a similar reagent.
-
Cyclization: The chloromethyl group then reacts intramolecularly under specific conditions to form part of the bicyclic ether structure seen in Ivabradine's backbone.
These transformations ultimately lead to the formation of a key bicyclic intermediate, (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile or a related derivative, which is then elaborated and coupled with the benzazepinone portion of the final drug.[5]
Caption: Role of the intermediate in the synthesis of Ivabradine.
Analytical Quality Control (QC)
Ensuring the purity and identity of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is paramount for its use in GMP (Good Manufacturing Practice) environments for pharmaceutical production.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the intermediate and for identifying any process-related impurities.[6]
-
Rationale: Reverse-phase HPLC provides excellent separation for aromatic compounds of moderate polarity. A C18 column is typically effective. The UV-active nature of the benzaldehyde allows for sensitive detection.
-
Sample HPLC Protocol:
-
Column: C18, 4.6 mm x 150 mm, 2.7-5 µm particle size.[7]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-35°C.[6]
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., ~254 nm or ~340 nm).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent (e.g., methanol/water) to a known concentration.[6]
-
Quantification: Purity is determined by area percentage, assuming all impurities have a similar response factor, or by using a certified reference standard for exact quantification.
-
QC Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. You are being redirected... [hit2lead.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]
- 6. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msconsult.dk [msconsult.dk]
